Disilanyl(silyl)silane
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Overview
Description
Disilanyl(silyl)silane is an organosilicon compound characterized by the presence of silicon-silicon bonds. These compounds are known for their unique electronic properties, which resemble those of carbon-carbon double bonds. The structural characteristics of silicon-silicon single bonds include higher HOMO energy levels, intramolecular sigma electron delocalization, and polarizable electronic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disilanyl(silyl)silane can be synthesized through various methods, including the reaction of silicon tetrachloride with carbon nucleophiles, a process first reported by Friedel and Crafts in 1863 . Another method involves the generation of silyl anions, which are then used to form the desired silicon-silicon bonds .
Industrial Production Methods: Industrial production of this compound often involves the Müller-Rochow process, which produces methyl chlorosilanes. These intermediates can then be further reacted to form this compound .
Chemical Reactions Analysis
Types of Reactions: Disilanyl(silyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the silicon-silicon bond can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like hydrobromic acid or iodine.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes and other substituted silanes.
Scientific Research Applications
Disilanyl(silyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disilanyl(silyl)silane involves the stabilization of positive charges through hyperconjugation. The electron-donating strength of the carbon-silicon bond allows for the formation of stable intermediates during chemical reactions. This property is particularly useful in electrophilic substitution reactions, where the silicon-silicon bond can stabilize the transition state .
Comparison with Similar Compounds
Disilanes: Compounds with similar silicon-silicon bonds but different substituents.
Vinylsilanes: Compounds with silicon-carbon double bonds.
Allylsilanes: Compounds with silicon-carbon single bonds and allyl groups.
Uniqueness: Disilanyl(silyl)silane is unique due to its higher HOMO energy levels and sigma electron delocalization, which are not commonly found in other organosilicon compounds. This makes it particularly useful in the synthesis of optoelectronic materials and other advanced applications .
Properties
CAS No. |
7783-29-1 |
---|---|
Molecular Formula |
Si4 |
Molecular Weight |
112.34 g/mol |
IUPAC Name |
disilanyl(silyl)silane |
InChI |
InChI=1S/Si4/c1-3-4-2 |
InChI Key |
VXHLZZZKBWXAFD-UHFFFAOYSA-N |
SMILES |
[SiH3][SiH2][SiH2][SiH3] |
Canonical SMILES |
[Si]=[Si]=[Si]=[Si] |
Origin of Product |
United States |
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